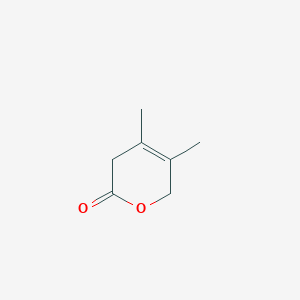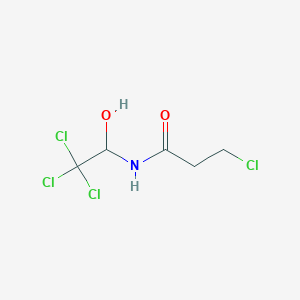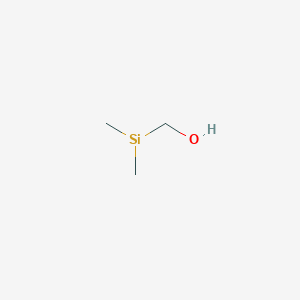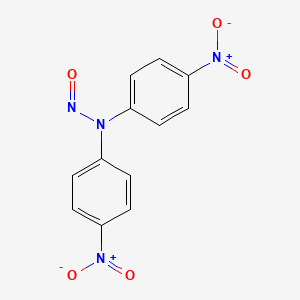
N,N-Bis(4-nitrophenyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-nitrophenyl)nitrous amide: is a chemical compound that belongs to the class of nitrosamides. These compounds are characterized by the presence of a nitroso group bonded to the nitrogen of an amide or similar functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-nitrophenyl)nitrous amide typically involves the reaction of N-monosubstituted carboxamides with a nitrosyl cation. The nitrosyl cation is generated from nitrous acid in the presence of strong acids . The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide after the elimination of a proton .
Industrial Production Methods: Industrial production methods for nitrosamides often focus on optimizing yield and purity while minimizing environmental impact. One common method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is both efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(4-nitrophenyl)nitrous amide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of the nitroso group, which makes the compound highly reactive .
Common Reagents and Conditions: Common reagents used in the reactions of nitrosamides include strong acids, bases, and oxidizing agents. For example, the nitrosyl cation can be generated from nitrous acid in the presence of strong acids . Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines .
Scientific Research Applications
N,N-Bis(4-nitrophenyl)nitrous amide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds . In biology and medicine, nitrosamides are studied for their potential anticancer properties due to their ability to alkylate DNA . Additionally, the compound is used in the development of stabilizers for nitrate ester-based energetic materials .
Mechanism of Action
The mechanism of action of N,N-Bis(4-nitrophenyl)nitrous amide involves the formation of reactive electrophilic species during its metabolism . These species can alkylate nucleophilic sites in DNA, leading to potential anticancer effects . The compound’s reactivity is primarily due to the presence of the nitroso group, which facilitates the formation of these electrophilic species .
Comparison with Similar Compounds
N,N’-Bis(4-nitrophenyl)urea: This compound is structurally similar to N,N-Bis(4-nitrophenyl)nitrous amide but contains a urea group instead of a nitroso group.
N,N’-Bis(4-nitrophenyl)carbamate: Another related compound, which has a carbamate group in place of the nitroso group.
Uniqueness: Its ability to form reactive electrophilic species makes it particularly valuable in anticancer research and the development of stabilizers for energetic materials .
Properties
CAS No. |
13916-77-3 |
|---|---|
Molecular Formula |
C12H8N4O5 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
N,N-bis(4-nitrophenyl)nitrous amide |
InChI |
InChI=1S/C12H8N4O5/c17-13-14(9-1-5-11(6-2-9)15(18)19)10-3-7-12(8-4-10)16(20)21/h1-8H |
InChI Key |
DMTCHVZPELIQPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
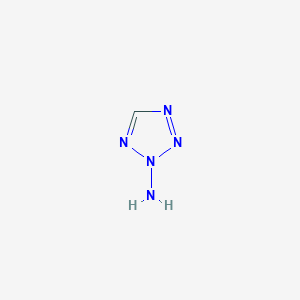
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylcyclohexanone](/img/structure/B14705148.png)
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
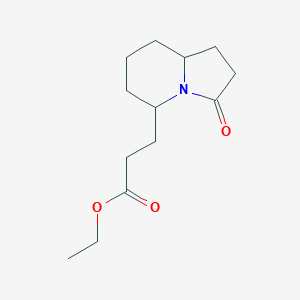
![1h-Isoindole-1,3(2h)-dione, 2-[(4-methylphenyl)thio]-](/img/structure/B14705161.png)
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
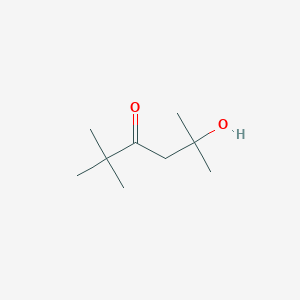
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)

![3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid](/img/structure/B14705194.png)
